molecular formula C16H12N6O B8523768 N-phenyl-6-(1H-1,2,4-triazol-5-yl)imidazo[1,2-a]pyridine-2-carboxamide

N-phenyl-6-(1H-1,2,4-triazol-5-yl)imidazo[1,2-a]pyridine-2-carboxamide

Cat. No.: B8523768
M. Wt: 304.31 g/mol
InChI Key: XHTWGWWNBBRFSV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-phenyl-6-(1H-1,2,4-triazol-5-yl)imidazo[1,2-a]pyridine-2-carboxamide: is a heterocyclic compound that has garnered interest due to its potential applications in various fields, including medicinal chemistry and materials science. This compound features a unique structure that combines an imidazo[1,2-a]pyridine core with a triazole ring and a phenyl group, making it a versatile scaffold for the development of new drugs and materials.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-phenyl-6-(1H-1,2,4-triazol-5-yl)imidazo[1,2-a]pyridine-2-carboxamide typically involves multi-step reactions starting from readily available precursors.

Industrial Production Methods: Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This often includes the use of advanced techniques such as continuous flow chemistry and automated synthesis to streamline the process and reduce costs .

Chemical Reactions Analysis

Types of Reactions: N-phenyl-6-(1H-1,2,4-triazol-5-yl)imidazo[1,2-a]pyridine-2-carboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations .

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives with altered electronic properties, while substitution reactions can introduce new functional groups to the compound .

Scientific Research Applications

Chemistry: In chemistry, N-phenyl-6-(1H-1,2,4-triazol-5-yl)imidazo[1,2-a]pyridine-2-carboxamide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the creation of diverse chemical libraries for screening potential drug candidates .

Biology: In biological research, this compound is studied for its potential as a bioactive molecule. It has shown promise in various assays for its ability to interact with biological targets, making it a candidate for further investigation in drug discovery .

Medicine: In medicine, this compound is explored for its potential therapeutic applications. It has been investigated for its anticancer, antiviral, and antimicrobial properties, among others .

Industry: In the industrial sector, this compound is used in the development of new materials with specific properties. Its unique structure allows for the design of materials with enhanced stability, conductivity, or other desirable characteristics .

Mechanism of Action

The mechanism of action of N-phenyl-6-(1H-1,2,4-triazol-5-yl)imidazo[1,2-a]pyridine-2-carboxamide involves its interaction with specific molecular targets. The compound can bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the context in which the compound is used .

Comparison with Similar Compounds

Uniqueness: N-phenyl-6-(1H-1,2,4-triazol-5-yl)imidazo[1,2-a]pyridine-2-carboxamide stands out due to its unique combination of structural features. The presence of both the imidazo[1,2-a]pyridine core and the triazole ring, along with the phenyl group, provides a versatile scaffold that can be tailored for specific applications. This combination of features is not commonly found in other compounds, making it a valuable target for research and development .

Properties

Molecular Formula

C16H12N6O

Molecular Weight

304.31 g/mol

IUPAC Name

N-phenyl-6-(1H-1,2,4-triazol-5-yl)imidazo[1,2-a]pyridine-2-carboxamide

InChI

InChI=1S/C16H12N6O/c23-16(19-12-4-2-1-3-5-12)13-9-22-8-11(6-7-14(22)20-13)15-17-10-18-21-15/h1-10H,(H,19,23)(H,17,18,21)

InChI Key

XHTWGWWNBBRFSV-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)NC(=O)C2=CN3C=C(C=CC3=N2)C4=NC=NN4

Origin of Product

United States

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